Vinylene carbonate (VC) is an unsaturated cyclic carbonate widely procured as a premium solid electrolyte interphase (SEI) forming additive for lithium-ion batteries. Structurally distinct from standard bulk solvents due to its reactive carbon-carbon double bond, VC functions by undergoing reductive polymerization on the anode surface during the initial formation cycles [1]. This targeted electrochemical reactivity allows it to form a highly cross-linked, poly(VC)-rich passivation layer that prevents the continuous degradation of bulk electrolyte components. For industrial cell manufacturers, procuring high-purity VC is a primary material-selection strategy to ensure low initial impedance, suppress gas evolution, and dramatically extend the cycle life of both graphite and next-generation silicon anodes[1].
Substituting vinylene carbonate with generic bulk solvents like ethylene carbonate (EC) or alternative additives like vinyl ethylene carbonate (VEC) and fluoroethylene carbonate (FEC) fundamentally alters cell formation and performance. EC cannot act as an SEI additive because it reduces at a much lower potential, leading to excessive gas generation and a fragile, porous SEI [1]. While VEC shares an unsaturated structure, it fails to provide the same protective benefits at the negative electrode at low concentrations and often increases positive electrode impedance [2]. Furthermore, while FEC is frequently used for silicon anodes, VC forms a distinct poly(VC) network rather than a poly(FEC)/LiF matrix, yielding superior suppression of self-discharge during calendar aging [3]. Consequently, VC cannot be replaced without forcing a complete redesign of the cell's electrochemical formation protocol.
For an SEI additive to be effective, it must sacrifice itself before the bulk solvent degrades. Electrochemical mass spectrometry reveals that VC commences reduction at <1.9 V vs Li/Li+, whereas the baseline solvent EC only begins reducing at <0.8 V vs Li/Li+ [1]. This >1.1 V differential ensures that VC polymerizes to form a protective layer well before EC can undergo gas-producing decomposition pathways.
| Evidence Dimension | Electrochemical Reduction Onset Potential |
| Target Compound Data | < 1.9 V vs Li/Li+ |
| Comparator Or Baseline | Ethylene Carbonate (EC): < 0.8 V vs Li/Li+ |
| Quantified Difference | VC reduces at a potential at least 1.1 V higher (earlier) than EC. |
| Conditions | Online electrochemical mass spectrometry during first-cycle cyclic voltammetry. |
Guarantees that the additive forms the critical passivation layer before bulk solvent degradation, preventing catastrophic gas evolution during cell formation.
Procuring VC is highly justified for next-generation high-capacity cells due to its impact on cycle life. Solid-state NMR analysis of silicon nanowire anodes demonstrates that cells utilizing VC-based electrolytes retain 73–81% of their initial capacity after 50 cycles, compared to a mere 58% retention for cells using a standard LP30 baseline electrolyte without additives [1]. This improvement is directly linked to VC's ability to form a flexible, highly cross-linked poly(VC) network.
| Evidence Dimension | Capacity Retention after 50 Cycles |
| Target Compound Data | 73–81% retention |
| Comparator Or Baseline | Baseline LP30 Electrolyte (no additive): 58% retention |
| Quantified Difference | 15–23% absolute increase in capacity retention. |
| Conditions | Silicon nanowire anodes cycled 50 times in 1 M LiPF6 electrolyte. |
Directly extends the operational lifespan and commercial viability of high-energy-density silicon anode batteries.
For grid storage and EV applications, calendar aging is a critical procurement metric. Comparative aging studies show that while both VC and FEC improve upon baseline electrolytes, VC is quantitatively superior in reducing self-discharge over long-term storage. Over a 550-hour open-circuit storage period, NMC111/graphite cells containing VC exhibited significantly lower self-discharge rates compared to those utilizing FEC [1]. This is attributed to the highly stable nature of the poly(VC) interphase at resting potentials.
| Evidence Dimension | Open-Circuit Self-Discharge Rate |
| Target Compound Data | Lowest measured self-discharge rate among tested additives |
| Comparator Or Baseline | Fluoroethylene Carbonate (FEC): Higher self-discharge rate than VC |
| Quantified Difference | VC provides superior capacity retention during 550-hour static storage compared to FEC. |
| Conditions | NMC111/graphite cells under open-circuit and floating SoC storage for 550 hours. |
Crucial for battery manufacturers prioritizing long shelf-life and minimal capacity fade during prolonged inactivity.
Thermal runaway and high-temperature degradation are major failure modes in lithium-ion cells. Evolved gas analysis and FTIR spectroscopy confirm that the thermal decomposition temperature of an SEI layer derived from VC is shifted to a significantly higher temperature compared to SEI layers formed in VC-free electrolytes [1]. The robust poly(VC) and lithium divinylene dicarbonate species resist thermal breakdown, thereby maintaining passivation integrity at elevated operating temperatures.
| Evidence Dimension | SEI Thermal Decomposition Temperature |
| Target Compound Data | Shifted to higher temperatures (enhanced stability) |
| Comparator Or Baseline | VC-free carbonate electrolytes: Lower thermal breakdown threshold |
| Quantified Difference | Significant positive shift in thermal decomposition onset. |
| Conditions | Evolved gas analysis and FTIR of SEI on graphite anodes. |
Ensures cell safety and prevents premature failure in high-temperature industrial or automotive environments.
Because VC forms a flexible, cross-linked poly(VC) network that accommodates the massive volume expansion of silicon during lithiation, it is the optimal additive for silicon nanowire and silicon-graphite composite anodes. It directly prevents the continuous fracturing and reformation of the SEI, ensuring high Coulombic efficiency and extending cycle life far beyond standard carbonate electrolyte baselines [1].
In grid-scale energy storage, batteries spend significant time in a resting state, making calendar aging a primary degradation pathway. VC's proven ability to minimize open-circuit self-discharge more effectively than alternatives like FEC makes it the preferred procurement choice for stationary storage formulations requiring multi-year shelf stability [2].
For electric vehicle (EV) batteries exposed to elevated operating temperatures, the thermal stability of the SEI is a critical safety parameter. Procuring VC ensures the formation of a thermally resilient interphase that resists decomposition at temperatures where standard VC-free electrolytes would break down and release hazardous gases [3].
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard